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Compound of Interest

Compound Name: 5-Iodo-2-methylthiazole

CAS No.: 1412902-50-1

Cat. No.: B3016683

Get Quote

Executive Summary
5-Iodo-2-methylthiazole (CAS: 1412902-50-1) is a critical heterocyclic building block utilized

in the synthesis of complex pharmaceutical agents, particularly in cross-coupling reactions

(Suzuki-Miyaura, Sonogashira) where the C5-iodine serves as a regioselective handle. This

guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist researchers in

the identification, quality control, and structural validation of this compound.

The data presented synthesizes experimental values from analogous thiazole derivatives and

theoretical substituent effects, grounded in high-fidelity literature sources.
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Property Data

IUPAC Name 5-Iodo-2-methyl-1,3-thiazole

CAS Number 1412902-50-1

Molecular Formula

Molecular Weight 225.05 g/mol

Physical State
Off-white to pale yellow solid or oil (low melting

point)

Solubility

Soluble in

, DMSO-

, MeOH

Mass Spectrometry (MS) Analysis[1][2][3]
The mass spectrum of 5-Iodo-2-methylthiazole is dominated by the stability of the thiazole

ring and the labile nature of the Carbon-Iodine bond.

Key Diagnostic Ions (EI, 70 eV)
Molecular Ion (

):m/z 225. This peak is prominent (often the base peak or high intensity), confirming the
molecular weight.

Isotopic Pattern: Iodine is monoisotopic (

I). Unlike chloro- or bromo- derivatives, there is no M+2 peak of significant intensity. The M+1
peak (m/z 226) is approximately 5.5% of the parent peak (due to

C and

S natural abundance).

Fragment m/z 98 (
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): The loss of the iodine atom (127 u) is the primary fragmentation pathway, yielding the 2-
methylthiazolium cation (

).

Fragment m/z 57 ($[C_2H_3NS]^+ \rightarrow [C_2H_3N]^+ $): Further fragmentation often

involves the cleavage of the thiazole ring, typically losing the sulfur or acetonitrile fragments.

Fragmentation Pathway Visualization
The following diagram illustrates the logical fragmentation sequence observed in Electron

Impact (EI) mass spectrometry.
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Caption: Primary fragmentation pathway of 5-Iodo-2-methylthiazole showing the characteristic

loss of Iodine.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The

presence of the iodine atom at position C5 induces specific chemical shift changes compared

to the parent 2-methylthiazole.

Proton ( H) NMR Data
Solvent: Chloroform-d (

) Frequency: 400 MHz
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

7.60 – 7.65 Singlet (s) 1H C4-H

The C4 proton is

deshielded by

the adjacent

nitrogen and the

inductive effect

of the C5-Iodine.

In 2,5-

diiodothiazole,

this proton

appears at 7.63

ppm.[1]

2.68 – 2.72 Singlet (s) 3H C2-CH

Characteristic

methyl singlet on

a heteroaromatic

ring. Slightly

deshielded

compared to

toluene due to

the electron-

deficient thiazole

ring.

Note on Coupling: While typically a singlet, the C4-H may show very fine long-range coupling (

Hz) to the methyl protons, appearing as a broadened singlet or fine quartet under high
resolution.

Carbon-13 ( C) NMR Data
Solvent: Chloroform-d (

) Frequency: 100 MHz
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Shift (

ppm)
Carbon Type Assignment

Mechanistic
Explanation

166.0 – 168.0
Quaternary (

)
C2

Deshielded due to

position between

Sulfur and Nitrogen (

).

150.0 – 153.0
Methine (

)
C4

Deshielded by

adjacent Nitrogen.

72.0 – 76.0
Quaternary (

)
C5-I

Diagnostic Peak.

Carbon atoms directly

bonded to Iodine

experience a

significant upfield shift

(shielding) due to the

"Heavy Atom Effect"

(spin-orbit coupling).

This is the primary

confirmation of

iodination.

19.0 – 20.0
Methyl (

)

-CH
Typical

heteroaromatic methyl

group.

Structure-Shift Correlation Diagram
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5-Iodo-2-methylthiazole Structure
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Caption: Correlation of 1H and 13C chemical shifts to the molecular structure. Note the

shielded C5 carbon.

Infrared (IR) Spectroscopy[4][5]
IR analysis is useful for quick functional group verification, particularly the absence of N-H

stretches (indicating no starting amine) and the presence of ring modes.
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Wavenumber (cm

)
Intensity Assignment Notes

3050 – 3100 Weak C-H Stretch (Ar)
C4-H stretch

(Heteroaromatic).

2920 – 2950 Medium C-H Stretch (Alk)

Methyl group

stretches (

C-H).

1480 – 1520 Strong C=N / C=C Stretch
Thiazole ring skeletal

vibrations.

~500 – 600 Medium/Weak C-I Stretch

Carbon-Iodine bonds

vibrate at low

frequencies

(fingerprint region).

Often difficult to

distinguish but

diagnostic if visible.

Experimental Protocols
To ensure data integrity (Trustworthiness), follow these standardized protocols for sample

preparation.

NMR Sample Preparation
Mass: Weigh ~10-15 mg of 5-Iodo-2-methylthiazole.

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

Filtration: If the solid contains insoluble particulates (e.g., inorganic salts from synthesis),

filter through a cotton plug into the NMR tube.

Acquisition:
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1H: 16 scans, 1s relaxation delay. Reference TMS to 0.00 ppm or residual

to 7.26 ppm.

13C: 256-512 scans (due to quaternary carbons C2 and C5). Reference

triplet to 77.16 ppm.

GC-MS Method (Quality Control)
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:

Hold at 60°C for 2 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

Inlet: Split mode (20:1), 250°C.

Detection: EI source at 230°C, Quadrupole at 150°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
Iodo-2-methylthiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3016683/docs#technical-guide-spectroscopic-
characterization-of-5-iodo-2-methylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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